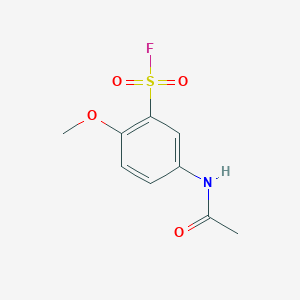

5-(Acetylamino)-2-methoxybenzenesulfonyl fluoride

Description

Properties

CAS No. |

781-88-4 |

|---|---|

Molecular Formula |

C9H10FNO4S |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

5-acetamido-2-methoxybenzenesulfonyl fluoride |

InChI |

InChI=1S/C9H10FNO4S/c1-6(12)11-7-3-4-8(15-2)9(5-7)16(10,13)14/h3-5H,1-2H3,(H,11,12) |

InChI Key |

XFVROKNKBOFKJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-2-methoxybenzene-1-sulfonyl fluoride typically involves the reaction of 5-acetamido-2-methoxybenzene-1-sulfonyl chloride with a fluoride source. The reaction is usually carried out under mild conditions to ensure high yield and purity. Common reagents used in this synthesis include potassium fluoride (KF) or cesium fluoride (CsF) in an aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN).

Industrial Production Methods

Industrial production of 5-Acetamido-2-methoxybenzene-1-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to optimize yield and minimize by-products. The product is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-2-methoxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents like amines or thiols in an aprotic solvent.

Hydrolysis: Aqueous base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Sulfonamide derivatives: Formed through nucleophilic substitution.

Sulfonic acid: Formed through hydrolysis.

Reduced sulfonamide: Formed through reduction.

Scientific Research Applications

5-Acetamido-2-methoxybenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition, particularly sulfonamide-based inhibitors.

Medicine: Investigated for its potential use in drug development, especially in designing inhibitors for specific enzymes.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Acetamido-2-methoxybenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines or thiols. This reactivity is exploited in enzyme inhibition studies, where the compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity.

Comparison with Similar Compounds

5-(Acetylamino)-2-methoxybenzenesulfonyl Chloride (CAS 5804-73-9)

- Molecular Formula: C₉H₁₀ClNO₄S

- Molecular Weight : 263.7 g/mol

- Key Differences : Replacing fluorine with chlorine increases molecular weight and alters reactivity. Sulfonyl chlorides are generally more reactive toward nucleophiles than sulfonyl fluorides, making them intermediates in sulfonamide synthesis .

- Applications : Used as a precursor for sulfonamide drugs but discontinued due to stability or handling challenges .

4-(Acetylamino)benzenesulfonyl Fluoride (CAS 329-20-4)

- Molecular Formula: C₈H₈FNO₃S

- Molecular Weight : 217.22 g/mol

- Key Differences : Lacks the methoxy group, reducing steric hindrance and altering electronic properties. Lower LogP (~1.8 estimated ) suggests reduced lipophilicity compared to the target compound .

Substituent Position and Chain Modifications

5-Acetamido-2-methylbenzenesulfonyl Chloride (CAS 13632-07-0)

5-{[(Aminosulfonyl)amino]methyl}-2-methoxybenzenesulfonyl Chloride

- Molecular Formula : C₈H₁₁ClN₂O₅S₂

- Molecular Weight : 314.77 g/mol

- Key Differences: Addition of an aminosulfonylamino-methyl group introduces a secondary sulfonamide, increasing hydrogen-bonding capacity (PSA >100) and complexity.

Physicochemical Property Comparison

Reactivity and Application Differences

- Sulfonyl Fluorides : Preferred in covalent drug design due to slower hydrolysis and selective reactivity with serine hydrolases .

- Sulfonyl Chlorides : More reactive but less stable; often intermediates in agrochemicals (e.g., ethametsulfuron methyl ester ).

- Methoxy vs. Methyl Substituents : Methoxy groups enhance solubility in polar solvents, whereas methyl groups improve lipid membrane permeability .

Biological Activity

5-(Acetylamino)-2-methoxybenzenesulfonyl fluoride (CAS No. 781-88-4) is a sulfonyl fluoride compound that has garnered attention for its potential biological activities, particularly in the context of drug development and enzyme inhibition. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound includes an acetylamino group and a methoxy group attached to a benzenesulfonyl fluoride moiety. This unique combination enhances its solubility and reactivity compared to other sulfonyl fluorides, making it an attractive candidate for various biological applications.

Biological Activity

Research indicates that compounds with sulfonyl fluoride groups exhibit significant biological activity due to their ability to interact with various biological molecules. Specifically, this compound has been shown to modulate enzymatic activities, serving as an inhibitor for certain proteins involved in disease pathways.

The mechanism of action involves the compound's ability to covalently bond with nucleophiles in biological systems, such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity, affecting metabolic pathways critical for cell function and survival .

Synthesis Methods

Several synthetic routes have been explored for the production of this compound. These methods often involve the acylation of sulfonyl fluorides using acetylating agents under controlled conditions to ensure high yield and purity.

Case Studies and Research Findings

- Enzyme Inhibition Studies :

- Fragment Screening Applications :

-

Comparative Reactivity :

- Comparative studies highlighted that variations in substituents on the phenyl ring of sulfonyl fluorides significantly affect their reactivity profiles and biological activities. The presence of both acetylamino and methoxy groups in this compound provides enhanced reactivity compared to simpler analogs.

Data Table: Comparison of Sulfonyl Fluorides

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Acetylamino and methoxy groups | High solubility; significant biological activity |

| 4-Methylbenzenesulfonyl fluoride | Methyl group on phenyl ring | Higher volatility; less stability |

| 2-Methoxybenzenesulfonyl fluoride | Methoxy group only | Limited reactivity |

| 4-Acetylanilinesulfonamide | Acetylaniline structure | Enhanced biological activity due to amine group |

Q & A

Q. What are the optimal synthetic routes for 5-(Acetylamino)-2-methoxybenzenesulfonyl fluoride, and how can purity be ensured?

The synthesis typically involves sequential functionalization of a benzene ring. A recommended approach includes:

- Sulfonylation : Reacting 5-amino-2-methoxybenzenesulfonic acid with fluorinating agents (e.g., DAST or XeF₂) under anhydrous conditions to introduce the sulfonyl fluoride group .

- Acetylation : Protecting the amino group via acetylation using acetic anhydride in a basic medium (e.g., pyridine) to prevent side reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, sulfonyl fluoride at δ 7.5–8.0 ppm for aromatic protons). ¹⁹F NMR identifies the sulfonyl fluoride group (δ ~60–70 ppm) .

- IR Spectroscopy : Key peaks include S=O stretching (~1350 cm⁻¹), C-F (~1100 cm⁻¹), and N-H acetylation (~1650 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 287.05) .

Q. How does the compound’s stability vary under different storage conditions?

- Temperature : Store at –20°C in amber vials to prevent thermal decomposition or hydrolysis of the sulfonyl fluoride group .

- Solubility : Stable in DMSO or acetonitrile for >6 months; avoid aqueous buffers (pH >7) due to hydrolysis risks .

Advanced Research Questions

Q. How do the electronic effects of acetylamino and methoxy groups influence reactivity in nucleophilic substitutions?

- Methoxy Group : The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution but deactivates the sulfonyl fluoride toward nucleophilic attack by reducing the electrophilicity of the sulfur center .

- Acetylamino Group : The electron-withdrawing acetyl group enhances sulfonyl fluoride reactivity by increasing the sulfur’s electrophilicity, facilitating nucleophilic displacement (e.g., with thiols or amines) .

- Experimental Validation : Use Hammett σ constants to predict substituent effects, and confirm via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Structural Confirmation : Ensure compound integrity via X-ray crystallography or 2D NMR (e.g., NOESY for spatial conformation) to rule out structural misassignment .

- Assay Conditions : Standardize bioactivity assays (e.g., enzyme inhibition) by controlling pH, ionic strength, and solvent composition (e.g., DMSO ≤1% to avoid solvent interference) .

- Meta-Analysis : Compare data from analogs (e.g., 2-Methoxy-1,3-thiazole-5-sulfonyl fluoride) to identify trends in substituent-activity relationships .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking Studies : Use software like AutoDock Vina to model interactions with serine proteases (e.g., thrombin), leveraging the sulfonyl fluoride’s affinity for catalytic serine residues .

- MD Simulations : Simulate binding stability over 100 ns trajectories to assess interactions influenced by the methoxy group’s steric effects .

- QSAR Models : Corate substituent parameters (e.g., logP, polar surface area) with experimental IC₅₀ values to optimize derivative design .

Q. What are the challenges in scaling up synthesis without compromising yield?

- Fluorination Step : Replace hazardous fluorinating agents (e.g., DAST) with safer alternatives like Deoxo-Fluor® to improve scalability and safety .

- Workflow Optimization : Implement continuous-flow reactors for acetylation and sulfonylation steps to enhance reproducibility and reduce batch-to-batch variability .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzymatic inhibition potency?

- Protease Specificity : Test against a panel of proteases (e.g., chymotrypsin vs. trypsin) to identify selectivity profiles influenced by the acetylamino group’s hydrogen-bonding capacity .

- Covalent vs. Non-Covalent Binding : Use mass spectrometry to confirm covalent adduct formation (e.g., serine-sulfonyl bond) versus transient interactions .

Q. Why do solubility studies report conflicting results in aqueous buffers?

- pH-Dependent Hydrolysis : At pH >7, sulfonyl fluoride hydrolyzes to sulfonic acid, altering solubility. Use phosphate buffers (pH 6.5) and quantify hydrolysis via ¹⁹F NMR .

Methodological Best Practices

- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to mitigate variability .

- Bioassay Controls : Include reference inhibitors (e.g., PMSF for serine proteases) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.